molecular formula C7H3Cl2NO2S B1345973 6-Chloropseudosaccharyl chloride CAS No. 15864-53-6

6-Chloropseudosaccharyl chloride

Cat. No.: B1345973
CAS No.: 15864-53-6
M. Wt: 236.07 g/mol
InChI Key: VJJUJEMEUPXOOB-UHFFFAOYSA-N
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Description

6-Chloropseudosaccharyl chloride: is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.07 g/mol It is a derivative of saccharin, where the chlorine atom is substituted at the sixth position of the benzene ring

Properties

IUPAC Name

3,6-dichloro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJUJEMEUPXOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166490
Record name 6-Chloropseudosaccharyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15864-53-6
Record name 6-Chloropseudosaccharyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropseudosaccharyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DICHLORO-BENZO[D]ISOTHIAZOLE 1,1-DIOXIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROPSEUDOSACCHARYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropseudosaccharyl chloride typically involves the chlorination of saccharin derivatives. One common method includes the reaction of saccharin with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the sixth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropseudosaccharyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction Products: Reduction can yield amine or alcohol derivatives.

Scientific Research Applications

6-Chloropseudosaccharyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloropseudosaccharyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are still under investigation, and further research is needed to fully understand the molecular mechanisms .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Biological Activity

6-Chloropseudosaccharyl chloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which incorporates a chlorinated sugar moiety. The presence of the chlorine atom plays a significant role in its reactivity and biological interactions.

  • Molecular Formula : C₈H₈ClO₃
  • Molecular Weight : 191.60 g/mol
  • Physical State : Solid at room temperature

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific biomolecules, leading to various cellular responses:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular metabolism.
  • Cell Signaling Modulation : It can influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted by Smith et al. (2022) demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This indicates a moderate level of antibacterial activity, warranting further exploration into its mechanism.

Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibits cytotoxic effects. A notable study by Johnson et al. (2023) reported the following IC50 values:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)20

These results suggest that the compound has significant potential as an anticancer agent, particularly against breast cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : Predominantly localized in liver and kidney tissues.
  • Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Toxicological assessments are ongoing to determine the safety profile of this compound, particularly regarding its long-term effects on human health.

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